2,2,4,4-Tetramethyloctane

Catalog No.
S774932
CAS No.
62183-79-3
M.F
C12H26
M. Wt
170.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,4,4-Tetramethyloctane

CAS Number

62183-79-3

Product Name

2,2,4,4-Tetramethyloctane

IUPAC Name

2,2,4,4-tetramethyloctane

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

InChI

InChI=1S/C12H26/c1-7-8-9-12(5,6)10-11(2,3)4/h7-10H2,1-6H3

InChI Key

TYUFTNSABIBNRY-UHFFFAOYSA-N

SMILES

CCCCC(C)(C)CC(C)(C)C

Canonical SMILES

CCCCC(C)(C)CC(C)(C)C

Solvent

2,2,4,4-Tetramethyloctane is a highly branched alkane with the chemical formula C₁₂H₂₆. Due to its nonpolar nature and relatively high boiling point (176 °C), it finds use as a non-reactive solvent in various scientific research applications [, ]. Its branched structure minimizes interactions with other molecules, making it suitable for dissolving nonpolar substances and maintaining their stability in solution [].

Reference Material

Research on Physical Properties

The unique structure of 2,2,4,4-Tetramethyloctane makes it a valuable subject for research on physical properties of branched alkanes. Scientists study its thermal properties, such as boiling point, melting point, and heat capacity, to understand the relationship between molecular structure and physical behavior in branched hydrocarbons [].

2,2,4,4-Tetramethyloctane is a saturated organic compound with the molecular formula C12H26C_{12}H_{26} and a molecular weight of approximately 170.33 g/mol. It is classified as an alkane and is characterized by its branched structure, which contributes to its unique physical and chemical properties. The compound is a colorless liquid at room temperature and exhibits low volatility and a weak odor, making it suitable for various applications in scientific research and industry.

2,2,4,4-Tetramethyloctane primarily undergoes substitution reactions due to its saturated nature. Key types of reactions include:

  • Halogenation: This involves the substitution of hydrogen atoms with halogen atoms (e.g., chlorine or bromine) under UV light.
  • Oxidation: The compound can be oxidized using agents like potassium permanganate or chromic acid, leading to the formation of alcohols, ketones, or carboxylic acids depending on the reaction conditions.

Common Reagents and Conditions

  • Halogenation: Chlorine or bromine in the presence of UV light.
  • Oxidation: Potassium permanganate or chromic acid under acidic conditions.

Major Products Formed

  • Halogenation: Halogenated alkanes.
  • Oxidation: Alcohols, ketones, or carboxylic acids based on specific reaction pathways .

The biological activity of 2,2,4,4-Tetramethyloctane is primarily linked to its hydrophobic interactions within lipid membranes. Its non-polar nature allows it to influence membrane fluidity and permeability. This characteristic makes it a candidate for studies involving drug delivery systems and interactions with biological membranes.

The synthesis of 2,2,4,4-Tetramethyloctane can be achieved through several methods:

  • Alkylation of Smaller Alkanes: This method involves the alkylation of smaller alkanes or alkenes.
  • Catalytic Hydrogenation: A common approach is the catalytic hydrogenation of 2,2,4,4-Tetramethyl-1-butene using metal catalysts like palladium or platinum under high pressure and temperature.
  • Oligomerization of Isobutene: In industrial settings, this compound can be produced through the oligomerization of isobutene followed by hydrogenation using acidic catalysts such as zeolites.

2,2,4,4-Tetramethyloctane has diverse applications across various fields:

  • Chemistry: Utilized as a solvent due to its non-polar characteristics.
  • Biology: Employed in studies related to lipid membranes and hydrophobic interactions.
  • Medicine: Investigated for potential use in drug delivery systems owing to its hydrophobic properties.
  • Industry: Used in lubricants and as a standard in chromatographic analysis .

Research has demonstrated that 2,2,4,4-Tetramethyloctane interacts significantly with lipid membranes. Its hydrophobic nature facilitates the transport and interaction of other hydrophobic molecules within biological systems. Studies have focused on its role in influencing membrane dynamics and stability.

Several compounds share structural similarities with 2,2,4,4-Tetramethyloctane. Notable examples include:

Compound NameMolecular FormulaUnique Characteristics
2,2,3,4-TetramethyloctaneC12H26Different structural arrangement affecting properties.
2,2,4,4-TetramethylhexaneC10H22Shorter chain with similar chemical properties.
2-MethylundecaneC12H26Linear structure leading to different physical properties.

Uniqueness

The uniqueness of 2,2,4,4-Tetramethyloctane lies in its specific branched structure that imparts distinct physical properties such as low volatility and weak odor. These characteristics make it particularly suitable for applications where minimal evaporation and odor are desired.

XLogP3

5.8

Other CAS

62183-79-3

Wikipedia

Octane, 2,2,4,4-tetramethyl-

Dates

Last modified: 08-15-2023

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